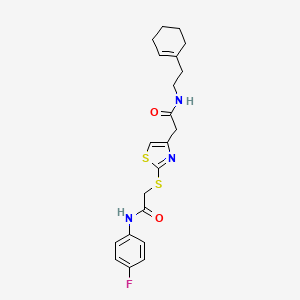

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a sulfur-linked acetamide moiety. Key structural elements include:

- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities.

- Thioether bridge: A sulfur atom connecting the thiazole to a 4-fluorophenylamino-substituted ethyl group, which may influence electronic properties and bioavailability.

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2S2/c22-16-6-8-17(9-7-16)24-20(27)14-29-21-25-18(13-28-21)12-19(26)23-11-10-15-4-2-1-3-5-15/h4,6-9,13H,1-3,5,10-12,14H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJSGMOTBNJJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Introduction of the Fluorophenyl Group: Using a nucleophilic aromatic substitution reaction to introduce the 4-fluorophenyl group.

Acetamide Formation: Reacting the intermediate with acetic anhydride to form the acetamide moiety.

Cyclohexenyl Ethyl Group Addition: Adding the cyclohexenyl ethyl group through a suitable alkylation reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include:

Catalysis: Using catalysts to increase reaction rates.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and thiazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activity. The synthesized derivative has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has been evaluated through various in vitro assays. It has been reported to exhibit significant cytotoxicity against several cancer cell lines, including breast cancer (MCF7), with mechanisms involving apoptosis induction and cell cycle arrest .

Molecular docking studies have provided insights into the binding interactions between this compound and specific cancer-related targets, suggesting that it may inhibit key enzymes involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Assay Method | Result |

|---|---|---|---|

| Antimicrobial | E. coli | Turbidimetric method | Effective at low concentrations |

| Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay | IC50 = 15 µM |

| Antimicrobial | Staphylococcus aureus | Disk diffusion method | Zone of inhibition observed |

| Anticancer | A549 (lung cancer) | MTT assay | Significant growth inhibition |

Wirkmechanismus

The mechanism by which “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis likely involves amide coupling or cyclization reactions , akin to methods in .

- High-yield syntheses (e.g., 87% for compound 5 ) suggest optimized protocols for thioacetamide derivatives, which may inform the target’s production.

- Crystallographic data () highlight the importance of hydrogen bonding in stabilizing similar structures, a factor relevant to the target’s solid-state properties.

Biologische Aktivität

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A cyclohexene ring

- A thiazole moiety

- An acetamide functional group

Molecular Formula: C18H24FN3OS

Molecular Weight: 357.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the thiazole and fluorophenyl groups suggests potential for activity against cancer and inflammatory diseases.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease progression, particularly in cancer models.

- Receptor Modulation: Interactions with cellular receptors can lead to altered signaling pathways, impacting cell proliferation and survival.

Anticancer Activity

Research indicates that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Inhibition of cell growth |

| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |

Antioxidant Activity

The compound has shown promising results in antioxidant assays, indicating its potential to scavenge free radicals, which are implicated in various diseases.

Anti-inflammatory Effects

In vivo studies suggest that this compound may reduce inflammation markers in animal models, making it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

- Study on Anticancer Effects:

- Antioxidant Properties:

- Inflammation Model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.